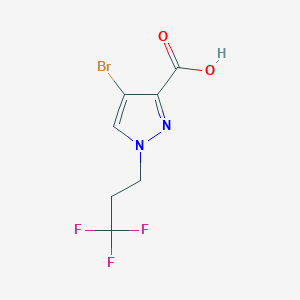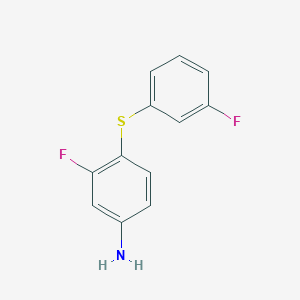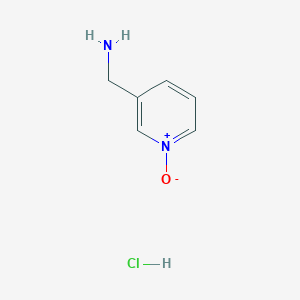![molecular formula C12H20F2N2O2 B2363289 Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2385017-21-8](/img/structure/B2363289.png)
Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic system in this compound consists of a seven-membered diaza (two nitrogen atoms) ring and a four-membered ring . The compound also contains a difluoromethyl group and a tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its spirocyclic system, which may impart unique chemical properties . The presence of nitrogen atoms in the ring system also suggests that it may act as a base or nucleophile in chemical reactions . The difluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the spirocyclic system . The diazaspiro ring could potentially participate in ring-opening reactions . The difluoromethyl group might undergo reactions typical of halogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the difluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
Synthesis Techniques
Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can be synthesized through methods like intramolecular lactonization. It's characterized using NMR spectroscopy and mass spectrometry, with detailed molecular structures determined via X-ray diffraction analysis (Moriguchi et al., 2014).
Molecular Configuration
The compound exhibits specific molecular configurations, such as bicyclo[2.2.2]octane structures including lactone and piperidine groups. This detailed understanding of its molecular structure is crucial for its applications in various fields of research (Moriguchi et al., 2014).
Chemical Properties and Reactions
Reactivity in Chemical Reactions
The compound has been used in reactions like the Schmidt reaction, which forms saturated fused heterocyclic systems. This illustrates its potential as a versatile reactant in synthetic chemistry (Moskalenko & Boev, 2014).
Structural Analysis
Crystallographic studies have been conducted to analyze the geometry changes in similar compounds, indicating the utility of tert-butyl diazaspiro octane derivatives in understanding molecular behavior and interactions (Nelsen et al., 2005).
Application in Synthesis of Medicinally Relevant Compounds
Medicinal Chemistry
The compound has been used as a building block in the synthesis of medicinally relevant compounds, demonstrating its importance in the development of new pharmaceuticals and therapeutic agents (Gomi et al., 2012).
Pharmacological Research
The compound's role in the synthesis of complex molecules for pharmacological research highlights its significance in drug discovery and development processes (Garrido et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWWFMOLAGFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)



![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)